7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline
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Overview
Description
7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromine atom at the 7th position of the quinoxaline ring and a pyrazolyl group substituted with a 2-methoxyethyl chain. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline typically involves multi-step organic reactions One common method starts with the bromination of quinoxaline to introduce the bromine atom at the 7th position This is followed by the formation of the pyrazolyl group through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the bromine position.
Scientific Research Applications
7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets. The bromine atom and the pyrazolyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline
- 2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Bromoquinoxaline
Uniqueness
7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline is unique due to the presence of both the bromine atom and the 2-methoxyethyl-substituted pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromo-2-[1-(2-methoxyethyl)pyrazol-4-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-20-5-4-19-9-10(7-17-19)14-8-16-12-3-2-11(15)6-13(12)18-14/h2-3,6-9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQPXWAVIFLGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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